![molecular formula C14H19NO4S B2744051 Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate CAS No. 484049-67-4](/img/structure/B2744051.png)
Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Catalytic Asymmetric Benzylic C-H Activation
The compound Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate has been studied for its potential in catalytic asymmetric benzylic C-H activation. A study by Davies et al. (2002) showcased the tetrakis[N-[4-dodecylphenyl)sulfonyl]-(S)-prolinate]dirhodium-catalyzed decomposition of methyl aryldiazoacetates in the presence of substituted ethylbenzenes, leading to benzylic C-H activation through a rhodium-carbenoid-induced C-H insertion. This process is highly regioselective and enantioselective, demonstrating the utility of Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate in synthetic organic chemistry (Davies, H., Jin, Q., Ren, P., & Kovalevsky, A., 2002).
Asymmetric Cyclopropanations
Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is also central to asymmetric cyclopropanation reactions. Research by Davies et al. (1996) on the rhodium N-(arylsulfonyl)prolinate catalyzed decomposition of vinyldiazomethanes in the presence of alkenes highlighted a general method for synthesizing functionalized cyclopropanes. These reactions are highly diastereoselective and enantioselective, showcasing the compound's role in creating stereochemically complex structures with broad applications in drug synthesis and material science (Davies, H., Bruzinski, P. R., Lake, D. H., Kong, A. N., & Fall, M. J., 1996).
Photosensitized Reductions
Another interesting application of sulfone derivatives related to Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate is in the realm of photosensitized reactions. Wang et al. (1999) demonstrated the photosensitized reductions of sulfonium salts leading to the efficient production of sulfides. This research offers insights into the photophysical properties of sulfone compounds and their potential utility in photochemical synthesis and material science (Wang, X., Saeva, F., & Kampmeier, J., 1999).
Biochemical Applications
Moreover, the biochemical applications of sulfone derivatives, akin to Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate, extend into the development of mechanism-based enzyme inhibitors. Kudryavtsev et al. (2009) explored cis-5-Phenyl prolinates as a scaffold for synthesizing inhibitors targeting the Staphylococcus aureus sortase SrtA isoform. Such compounds show promise as antibacterial and antivirulence agents, underscoring the biomedical importance of sulfone-based molecules (Kudryavtsev, K., Bentley, M., & McCafferty, D., 2009).
Sulfone-Based Electrolytes
Finally, sulfone-based electrolytes for high-voltage lithium-ion batteries represent another pivotal application. Abouimrane et al. (2009) investigated sulfone-based electrolytes for their compatibility with high-voltage electrodes, demonstrating improved performance and stability. This highlights the relevance of sulfone derivatives in advancing energy storage technologies (Abouimrane, A., Belharouak, I., & Amine, K., 2009).
properties
IUPAC Name |
methyl 1-(4-ethylphenyl)sulfonylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4S/c1-3-11-6-8-12(9-7-11)20(17,18)15-10-4-5-13(15)14(16)19-2/h6-9,13H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLULSFNTBUSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(4-ethylphenyl)sulfonyl]prolinate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(5-Chloro-2-methoxyphenyl)-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B2743973.png)
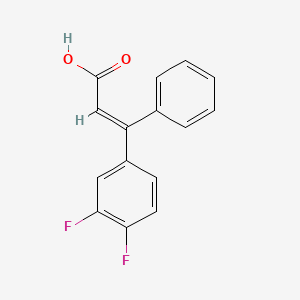
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-fluorobenzamide](/img/structure/B2743975.png)
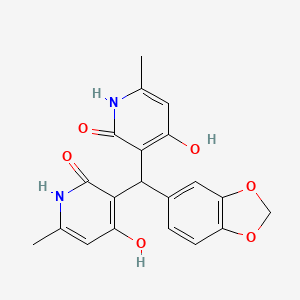
![Sulfane;1,1,1-trifluoro-N-(13-oxo-10,16-diphenyl-12,14-dioxa-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl)methanesulfonamide](/img/structure/B2743979.png)
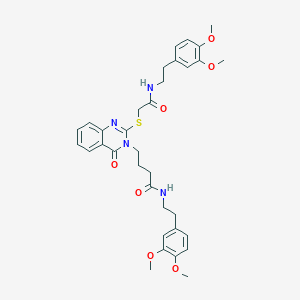
![N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2743982.png)
![2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)-N-(o-tolyl)acetamide](/img/structure/B2743986.png)
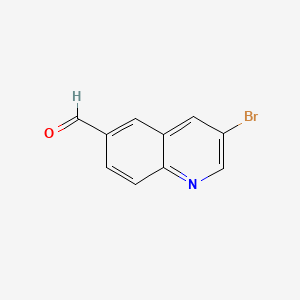
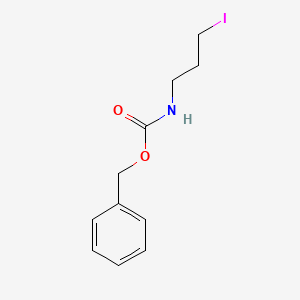
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-chlorobenzamide](/img/structure/B2743990.png)